

# The Early Research and Discovery of TG100801: A Technical Guide

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## Compound of Interest

Compound Name: TG 100801

Cat. No.: B1682778

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## Abstract

This technical guide provides a comprehensive overview of the early-stage research and discovery of TG100801, a novel prodrug developed for the topical treatment of age-related macular degeneration (AMD). TG100801 is the benzoate ester of TG100572, a potent multi-targeted kinase inhibitor. This document details the mechanism of action, preclinical pharmacology, and initial clinical findings related to TG100801. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the development of novel ophthalmic therapeutics. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language.

## Introduction

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly population. The exudative, or "wet," form of AMD is characterized by choroidal neovascularization (CNV), a process involving the abnormal growth of new blood vessels from the choroid into the subretinal space. These new vessels are fragile and prone to leakage, leading to retinal edema, photoreceptor damage, and central vision loss. Vascular endothelial growth factor (VEGF) has been identified as a key mediator of angiogenesis and vascular permeability in wet AMD. While anti-VEGF therapies administered via intravitreal injection have

revolutionized the treatment of this disease, the need for frequent injections poses a significant treatment burden.

TG100801 was developed as a topically administered small molecule that could deliver the active kinase inhibitor, TG100572, to the posterior segment of the eye, thereby offering a non-invasive treatment option for AMD. This guide will delve into the foundational preclinical and early clinical research that characterized this compound.

## Mechanism of Action

TG100801 is a prodrug that is rapidly converted to its active metabolite, TG100572, by esterases present in ocular tissues. TG100572 is a multi-targeted kinase inhibitor that targets key signaling pathways involved in angiogenesis and vascular permeability.

## Kinase Inhibition Profile of TG100572

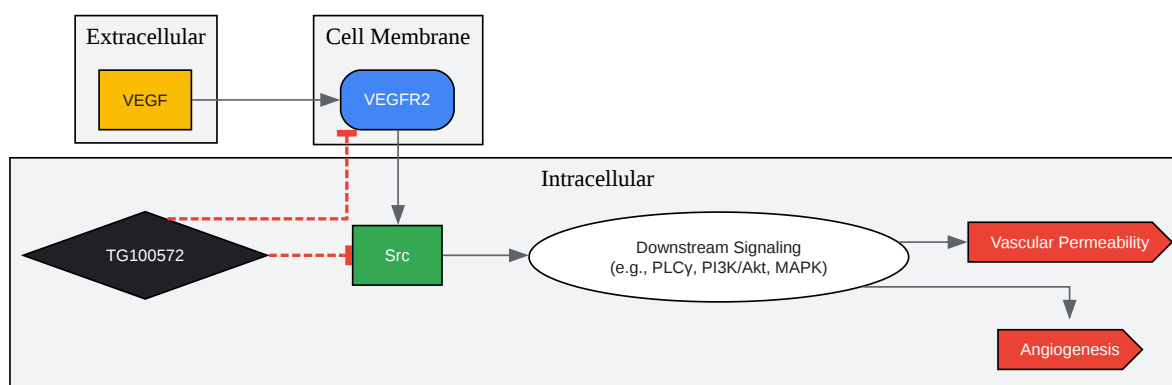
The primary mechanism of action of TG100572 is the inhibition of a specific set of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases, most notably VEGFR2 and Src family kinases. The inhibitory activity of TG100572 against a panel of relevant kinases is summarized in Table 1.

Table 1: In Vitro Kinase Inhibition Profile of TG100572

Kinase Target	IC50 (nM)
VEGFR1	2
VEGFR2	7
FGFR1	2
FGFR2	16
PDGFR $\beta$	13
Fgr	5
Fyn	0.5
Hck	6
Lck	0.1
Lyn	0.4
Src	1
Yes	0.2

## Signaling Pathways

By inhibiting VEGFR2, TG100572 directly blocks the downstream signaling cascade initiated by VEGF, a critical driver of angiogenesis and increased vascular permeability. The inhibition of Src family kinases further disrupts cellular processes involved in cell growth, migration, and survival, which are also implicated in pathological neovascularization.



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Figure 1: Simplified signaling pathway inhibited by TG100572.

## Preclinical Pharmacology

The preclinical development of TG100801 focused on its pharmacokinetic profile in ocular tissues and its efficacy in animal models of retinal disease.

## Ocular Pharmacokinetics

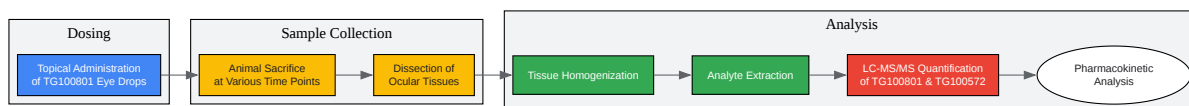
Following topical administration as an eye drop, TG100801 penetrates the ocular tissues and is converted to the active metabolite, TG100572. Pharmacokinetic studies were conducted in multiple preclinical species to determine the concentration of both compounds in various ocular compartments.

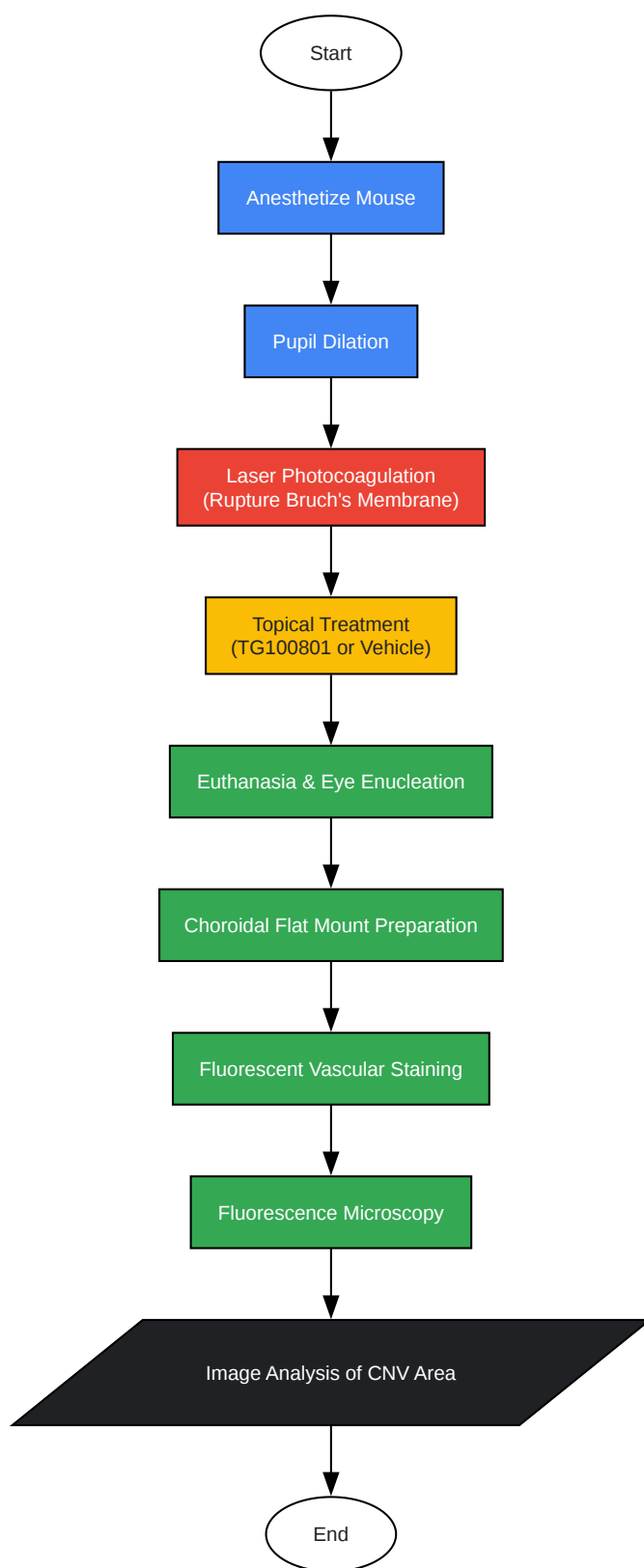
Table 2: Ocular Pharmacokinetic Parameters of TG100572 after Topical Administration of TG100801

Species	Ocular Tissue	Tmax (h)	Cmax (µM)	T½ (h)
Rabbit	Choroid/Sclera	0.5	23.4	> 7
Rabbit	Retina	-	Low	> 7

Note: Data presented are representative values from preclinical studies. "-" indicates data not available.

Systemic exposure to both TG100801 and TG100572 following topical administration was found to be minimal, suggesting a favorable safety profile with a low risk of systemic side effects.





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